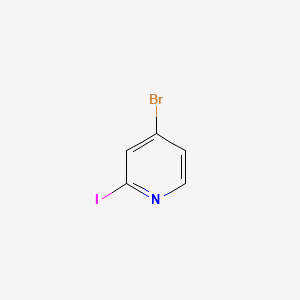

4-Bromo-2-iodopyridine

Overview

Description

4-Bromo-2-iodopyridine is a chemical compound with the molecular formula C5H3BrIN . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

4-Bromo-2-iodopyridine can be synthesized from 2-chloropyridine or 2-bromopyridine via treatment with iodotrimethylsilane . Another method involves a diazotization-Sandmeyer reaction carried out at a low temperature .Molecular Structure Analysis

The molecular weight of 4-Bromo-2-iodopyridine is 283.892 Da . The structure of the compound includes a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has bromine and iodine substituents at the 4th and 2nd positions respectively .Physical And Chemical Properties Analysis

4-Bromo-2-iodopyridine has a density of 2.3±0.1 g/cm3, a boiling point of 282.6±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 44.9±0.3 cm3, a polar surface area of 13 Å2, and a molar volume of 120.9±3.0 cm3 .Scientific Research Applications

Iodopyridines are a large variety of commercially accessible, highly halogenated heterocyclic compounds. They are routinely synthesized on an industrial scale for use in biological applications and as intermediates . Here are some applications of iodopyridines:

-

Pharmaceuticals : Iodopyridines are used as valuable building blocks in the production of multifunctional pyridine derivatives . For example, 2-iodopyridine is a reagent that is frequently used in the production of human NAD±dependent, 15-hydroxyprostaglandin dehydrogenase inhibitors .

-

Organic Synthesis : Iodopyridines are important raw materials and intermediates used in organic synthesis . They are used in the synthesis of pyridine alkaloids, such as theonelladins C, niphatesine C, xestamine D and theonelladins D .

-

Agrochemicals : Iodopyridines are used in the production of agrochemicals .

-

Dyestuff : Iodopyridines are used in the production of dyestuff .

-

Material Science : 4-Bromo-2-iodopyridine can be used in the field of material science. It can serve as a precursor for the synthesis of complex materials. The specific applications can vary widely depending on the material being synthesized .

-

Catalysis : 4-Bromo-2-iodopyridine can also be used in catalysis. It can act as a ligand for transition metal catalysts, which are used in various chemical reactions. The specific details of the catalytic process would depend on the reaction being catalyzed .

-

Phenazopyridine Production : 3-Iodopyridine, which is similar to 4-Bromo-2-iodopyridine, is used in the synthesis of phenazopyridine, an azo dye used in the treatment of urinary tract infections .

-

Production of Multifunctional Pyridine Derivatives : Iodopyridines, including 4-Bromo-2-iodopyridine, are valuable building blocks in the production of multifunctional pyridine derivatives . These derivatives have various applications in different fields, including pharmaceuticals and life sciences .

-

Synthesis of Pyridine Alkaloids : 3-Iodopyridine is used in the synthesis of pyridine alkaloids, such as theonelladins C, niphatesine C, xestamine D and theonelladins D . These alkaloids have various biological activities and are used in different fields, including pharmaceuticals and life sciences .

Safety And Hazards

properties

IUPAC Name |

4-bromo-2-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrIN/c6-4-1-2-8-5(7)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZWFYABOEZMENB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652165 | |

| Record name | 4-Bromo-2-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-iodopyridine | |

CAS RN |

100523-83-9 | |

| Record name | 4-Bromo-2-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanone, 1-(2,3-diazabicyclo[2.2.2]oct-2-en-1-yl)- (9CI)](/img/no-structure.png)

![N-[4-(2-Hydroxy-3-phenoxypropoxy)phenyl]acetamide](/img/structure/B561458.png)

![4-[2-[2-(2,4-Di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-2,2-diphenyl-1,3-benzodioxole-6-carboxylic acid](/img/structure/B561469.png)

![DI[Tris(hydroxymethyl)aminomethane] oxalate](/img/structure/B561470.png)